molecular formula C13H16O B3051983 2-Phenyl-1-oxaspiro[2.5]octane CAS No. 37545-92-9

2-Phenyl-1-oxaspiro[2.5]octane

Cat. No.: B3051983
CAS No.: 37545-92-9
M. Wt: 188.26 g/mol
InChI Key: NEVVTFWFRCKGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-oxaspiro[25]octane is an organic compound with the molecular formula C13H16O It features a spirocyclic structure, where a phenyl group is attached to an oxaspiro[25]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with phenylmagnesium bromide, followed by cyclization. The reaction is conducted in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. The mixture is cooled with an ice bath, and the reaction is carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxaspiro moiety to a more saturated form.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.

    Reduction: Formation of more saturated spirocyclic compounds.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-Phenyl-1-oxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The spirocyclic structure can also interact with biological receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-oxaspiro[2.5]octane is unique due to its specific spirocyclic structure combined with a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-phenyl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-3-7-11(8-4-1)12-13(14-12)9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVVTFWFRCKGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37545-92-9
Record name 2-Phenyl-1-oxaspiro(2.5)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037545929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC79438
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

A mixture of 152 g (1.18 mol) of benzyl chloride, 108 g (1.18 mol) of tetrahydrothiophene and 0.225 L of water is stirred well at 85° C. until a homogeneous clear or slightly turbid single-phase solution of S-benzyltetrahydrothiophenium chloride has been obtained. The solution is cooled to 20° C. and is slowly added dropwise to a reaction mixture consisting of potassium hydroxide solution (prepared from 267 g (4.75 mol) of potassium hydroxide in 0.53 L of ice-water) and 467 g of cyclohexanone (4.75 mol) in 225 g of methanol. After the addition is complete, the reaction mixture is allowed to stand for 10 minutes until the phases have separated; the organic phase is separated off and subjected to fractional distillation. 181 g (80%) of 2-phenyl-1-oxa-spiro[2.5]octane are obtained in the form of a clear colourless oil.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
0.225 L
Type
solvent
Reaction Step One
Name
S-benzyltetrahydrothiophenium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.53 L
Type
reactant
Reaction Step Three
Quantity
4.75 mol
Type
reactant
Reaction Step Four
Quantity
467 g
Type
reactant
Reaction Step Five
Quantity
225 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1-oxaspiro[2.5]octane
Reactant of Route 2
2-Phenyl-1-oxaspiro[2.5]octane
Reactant of Route 3
2-Phenyl-1-oxaspiro[2.5]octane
Reactant of Route 4
2-Phenyl-1-oxaspiro[2.5]octane
Reactant of Route 5
2-Phenyl-1-oxaspiro[2.5]octane
Reactant of Route 6
2-Phenyl-1-oxaspiro[2.5]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.